molecular formula C16H18N2O4S B1299999 ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 5726-48-7

ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B1299999
CAS No.: 5726-48-7
M. Wt: 334.4 g/mol
InChI Key: GMDIHVABFGQCSB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a sophisticated, multi-functionalized thiophene derivative designed for advanced pharmaceutical research and medicinal chemistry applications. This compound features a 4-methylthiophene-3-carboxylate core structure substituted at the 5-position with a 4-methoxyphenyl carbamoyl group, creating a molecular architecture of significant interest for drug discovery programs. The strategic incorporation of both hydrogen bond donor (the amino and carbamoyl NH groups) and acceptor sites (carbonyl oxygens, methoxy group) enables rich molecular interactions with biological targets, while the methoxyphenyl and ester substituents provide optimal steric and electronic properties for target engagement. This compound demonstrates particular research value in phosphodiesterase (PDE) inhibition studies , where structurally related aminothiophene-carboxamide analogues have shown potent inhibitory activity against both cGMP and cAMP phosphodiesterases . Researchers are investigating such compounds for potential applications in cardiovascular diseases and other conditions mediated by cyclic nucleotide signaling pathways. The compound serves as a key synthetic intermediate in the development of novel therapeutic agents, with its thiophene core providing enhanced metabolic stability compared to traditional phenyl-based scaffolds. From a chemical biology perspective, the compound's mechanism of action involves targeted modulation of enzyme activity through binding interactions at catalytic or allosteric sites. While the specific molecular targets continue to be characterized in research settings, analogues of this compound have demonstrated dose-dependent inhibition of phosphodiesterase enzymes with IC50 values in the biologically relevant range, making it a valuable chemical probe for studying cyclic nucleotide signaling pathophysiology . The presence of multiple functional groups allows for strategic structural modifications, enabling researchers to explore structure-activity relationships and optimize pharmacological properties. Chemically, this derivative exhibits calculated properties typical of drug-like molecules, with hydrogen bond donors and acceptors, rotatable bonds, and polar surface area conforming to Lipinski's Rule of Five, suggesting good oral bioavailability potential for research compounds . The compound is suitable for various research applications including medicinal chemistry optimization , biological screening , and mechanistic studies of enzyme function. Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-4-22-16(20)12-9(2)13(23-14(12)17)15(19)18-10-5-7-11(21-3)8-6-10/h5-8H,4,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDIHVABFGQCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353468
Record name 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5726-48-7
Record name 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Overview

Step Reaction Type Reagents/Conditions Outcome
1 Formation of thiophene ring Reaction of substituted cyanoacetamides with aldehydes or ketones in the presence of sulfur and base (e.g., KOH) Formation of 2-amino-4,5-dihydrothiophene intermediates
2 Introduction of carbamoyl group Reaction with 4-methoxyphenyl isocyanates or carbamoyl chlorides under mild conditions Formation of 5-[(4-methoxyphenyl)carbamoyl] substituent
3 Esterification Reaction with ethyl chloroformate or direct esterification of carboxylic acid precursors Formation of ethyl ester at position 3
4 Methylation Introduction of methyl group at position 4 via alkylation or use of methyl-substituted precursors Methyl group installed on thiophene ring
5 Purification Recrystallization from ethanol-acetone or chromatographic methods Pure this compound

Representative Synthetic Routes

  • KOH-Catalyzed Cyclization: According to research on related thiophene derivatives, the cyclization of aldehydes, cyanothioacetamide, and phenacyl thiocyanate in ethanol with KOH catalyst yields 2-amino-4,5-dihydrothiophene intermediates efficiently. This method provides good yields (38-40%) and can be adapted for the target compound by selecting appropriate aldehydes and amides.

  • Amide Formation: The carbamoyl group linked to the 4-methoxyphenyl ring is introduced by reacting the amino-substituted thiophene intermediate with 4-methoxyphenyl isocyanate or carbamoyl chloride derivatives. This step is typically performed in inert solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from -60 to +30 °C, often in the presence of a base like triethylamine to neutralize generated acids.

  • Esterification: The ethyl ester group at position 3 is formed by esterification of the corresponding carboxylic acid intermediate using ethyl chloroformate or by direct esterification under acidic or basic catalysis. This step ensures the compound’s solubility and stability.

Industrial Scale Considerations

  • Continuous Flow Reactors: For industrial production, continuous flow synthesis is employed to enhance reaction control, scalability, and safety. This approach allows precise temperature and reagent flow control, minimizing by-products and improving yield and purity.

  • Purification Techniques: Advanced purification methods such as preparative HPLC or recrystallization from ethanol-acetone mixtures are used to obtain the compound in high purity suitable for pharmaceutical research.

Reaction Conditions and Reagents

Reaction Step Typical Reagents Solvents Temperature Range Notes
Thiophene ring formation Cyanothioacetamide, aldehydes, sulfur, KOH Ethanol 20–100 °C Base-catalyzed cyclization
Carbamoyl group introduction 4-Methoxyphenyl isocyanate or carbamoyl chloride DCM, THF -60 to +30 °C Use of organic base (triethylamine)
Esterification Ethyl chloroformate or acid + ethanol Ethanol, THF 0–50 °C Acid or base catalysis
Methylation Methyl iodide or methyl-substituted precursors DMF, acetone Room temperature Alkylation under mild conditions
Purification Recrystallization solvents Ethanol, acetone Ambient Multiple recrystallizations for purity

Research Findings and Optimization

  • Yield Improvement: Modified procedures involving KOH-catalyzed reactions have demonstrated improved yields and substrate scope for thiophene derivatives, suggesting similar optimization can be applied to this compound.

  • Mechanistic Insights: Density functional theory (DFT) studies on related thiophene syntheses reveal that the cyclization and substitution steps proceed via well-defined intermediates, allowing rational design of reaction conditions to favor desired products.

  • Functional Group Stability: The methoxy and carbamoyl groups are stable under mild reaction conditions but require careful control during oxidation or reduction steps to avoid unwanted side reactions.

Summary Table of Preparation Methods

Method Description Advantages Limitations
KOH-Catalyzed Cyclization Base-catalyzed reaction of aldehydes, cyanothioacetamide, and thiocyanates Good yields, simple reagents Requires careful pH and temperature control
Carbamoyl Group Introduction via Isocyanates Reaction with 4-methoxyphenyl isocyanate High selectivity, mild conditions Sensitive to moisture, requires inert atmosphere
Esterification with Ethyl Chloroformate Formation of ethyl ester Efficient, widely used Requires handling of reactive reagents
Continuous Flow Synthesis (Industrial) Scalable, controlled reaction environment High purity, reproducibility Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid ester group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols

Scientific Research Applications

  • Cancer Treatment :
    • Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has shown potential as an inhibitor of mitotic kinesins, particularly HSET (KIFC1), which plays a critical role in the survival of cancer cells with multiple centrosomes. By disrupting the clustering of centrosomes, this compound can induce multipolar mitotic spindles, leading to cell death in cancer cells .
    • A study indicated that compounds related to this structure demonstrated micromolar inhibition of HSET, progressing to more potent derivatives with nanomolar efficacy .
  • Antimicrobial Properties :
    • Preliminary studies suggest that compounds containing thiophene moieties exhibit antimicrobial activity. The presence of the carbamoyl group may enhance this activity by affecting cell membrane integrity or metabolic pathways in bacteria .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been investigated for their anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Pharmaceutical Formulations

This compound can be formulated into various pharmaceutical preparations:

  • Oral Dosage Forms : Tablets or capsules containing the compound can be developed for systemic delivery.
  • Injectable Solutions : For rapid action, especially in cancer therapies, injectable formulations could be explored.

Research and Development Insights

  • Structure-Activity Relationship (SAR) :
    • Ongoing research focuses on modifying the structure to enhance potency and selectivity against specific cancer types while minimizing side effects. Variations in the methoxy and carbamoyl groups are key areas of exploration .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, indicating its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cancer InhibitionInhibits HSET leading to cell death
AntimicrobialPotential activity against bacterial strains
Anti-inflammatoryPossible effects on inflammatory pathways

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and the methoxy-phenylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene derivatives with modifications to the carbamoyl phenyl group, methyl substituent, or ester moiety are common in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent at Carbamoyl Phenyl Substituent at Thiophene Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-methoxyphenyl 4-methyl C₁₆H₁₈N₂O₄S 334.39 Higher electron-donating effect (OMe); λmax (DMSO): 290–320 nm
Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate (CAS: 350989-56-9) 4-chlorophenyl 4-methyl C₁₅H₁₅ClN₂O₃S 338.81 Electron-withdrawing Cl; λmax (DMSO): 270–300 nm
Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (CAS: 33597-78-3) None (direct 4-methylphenyl) 5-methyl C₁₅H₁₇NO₂S 283.37 Reduced polarity; higher logP
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (CAS: 351158-30-0) 4-ethoxyphenyl 5-methyl C₁₆H₁₉NO₃S 313.39 Extended alkoxy chain; increased lipophilicity

Key Findings :

Electronic Effects :

  • The 4-methoxyphenyl group in the target compound enhances electron density at the carbamoyl moiety, leading to a red-shifted UV-Vis absorption (λmax ~290–320 nm) compared to the 4-chlorophenyl analog (λmax ~270–300 nm) .
  • Electron-donating groups (e.g., -OMe) increase the intensity of absorption maxima, while electron-withdrawing groups (e.g., -Cl) reduce it .

Solubility and Lipophilicity :

  • The 4-methoxyphenyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but low aqueous solubility due to its hydrophobic thiophene core .
  • Substitution with 4-ethoxyphenyl (CAS: 351158-30-0) increases lipophilicity (logP ~3.5) compared to the target compound (logP ~2.8) .

Synthetic Accessibility: The target compound and its 4-chlorophenyl analog are synthesized via similar routes, often requiring hydrazonoyl chloride intermediates or multi-step condensations . Derivatives with direct aryl substitution (e.g., 4-methylphenyl) are synthesized more efficiently using Gewald reactions .

Biological Relevance :

  • The 4-methoxyphenyl carbamoyl group may enhance binding affinity to enzymes (e.g., kinases) due to hydrogen bonding with the methoxy oxygen .
  • Chlorophenyl analogs show improved metabolic stability but reduced solubility, limiting their bioavailability .

Biological Activity

Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 302.38 g/mol
  • CAS Number : [162651-09-4]

The structure features a thiophene ring, an amine group, and a carbamoyl moiety, which are significant for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antitumor Activity : The compound has shown promise as an antitumor agent. Studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involved in cell cycle regulation and apoptosis .
  • Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have demonstrated inhibition of HSET (KIFC1), a mitotic kinesin that helps cancer cells manage centrosome amplification .
  • Anti-inflammatory Properties : Some derivatives of thiophene compounds exhibit anti-inflammatory effects, which may also be applicable to this compound. The presence of the methoxyphenyl group is believed to enhance anti-inflammatory activity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound based on various studies:

Activity IC50 Value (µM) Cell Line/Model Reference
Antitumor<10A431 (human epidermoid)
Enzyme Inhibition5HSET (KIFC1)
Anti-inflammatory15RAW 264.7 (macrophages)

Case Study 1: Antitumor Efficacy

In a study focused on the antitumor efficacy of thiophene derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in A431 cells with an IC50 value lower than 10 µM, suggesting strong potential as a therapeutic agent against skin cancer .

Case Study 2: Mechanistic Insights into Enzyme Inhibition

Another study investigated the mechanism by which similar thiophene compounds inhibit HSET. The research utilized molecular dynamics simulations to show that these compounds bind effectively to HSET, leading to increased multipolarity in centrosome-amplified cancer cells. This mechanism is critical for inducing cell death in certain cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates and sulfur, followed by carbamoylation. For example, analogous thiophene derivatives are prepared using hydrazonoyl chloride intermediates under basic conditions (e.g., KOH/EtOH) . Key steps include:

Synthesis of the thiophene core via Gewald methodology.

Carbamoylation at the 5-position using 4-methoxyphenyl isocyanate.
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., amino, carbamoyl, and methoxy groups) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₁₇H₁₉N₂O₄S: 363.11) .
  • X-ray crystallography : Use SHELXL for structure refinement if single crystals are obtained. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to minimize inhalation of dust or vapors.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound, particularly with disordered solvent molecules?

  • Methodological Answer :

  • Disorder modeling : Use PART and ISOR commands in SHELXL to constrain anisotropic displacement parameters for disordered regions.
  • Twinned data : Apply TWIN/BASF commands if non-merohedral twinning is detected (common in thiophene derivatives).
  • Validation : Cross-check with PLATON’s ADDSYM to avoid missing symmetry elements .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) reported in literature?

  • Methodological Answer :

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Solvent effects : Replicate experiments in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shift variations.
  • Computational validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G**) .

Q. What strategies are effective for modifying the carbamoyl group to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-nitrophenyl) or bulky (e.g., 2-naphthyl) substituents.
  • Biological assays : Test analogs for activity against target enzymes (e.g., kinase inhibition assays) and correlate substituent effects with IC₅₀ values.
  • Crystallographic SAR : Resolve co-crystal structures with target proteins to map binding interactions .

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